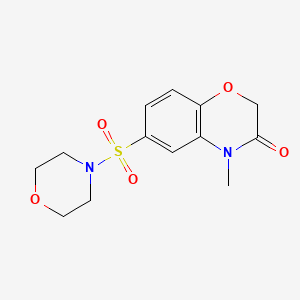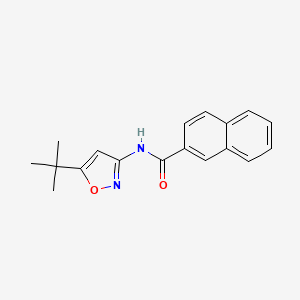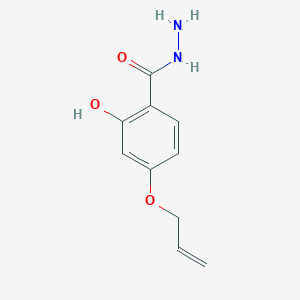![molecular formula C27H16ClFN2O3 B5035003 4-({[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenyl 4-chlorobenzoate](/img/structure/B5035003.png)
4-({[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenyl 4-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenyl 4-chlorobenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as FMBP and is synthesized using a specific method that involves several steps.
Mécanisme D'action
The mechanism of action of FMBP involves the inhibition of several key signaling pathways that are involved in cancer cell survival and growth. FMBP has been shown to inhibit the NF-κB pathway, which is a critical pathway that regulates cell survival, growth, and inflammation. FMBP also inhibits the PI3K/Akt/mTOR pathway, which is another critical pathway that regulates cell survival and growth. FMBP has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
FMBP has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that FMBP inhibits cancer cell growth and induces apoptosis in cancer cells. In vivo studies have shown that FMBP inhibits tumor growth and metastasis in various animal models. FMBP has also been shown to have anti-inflammatory effects by inhibiting the NF-κB pathway.
Avantages Et Limitations Des Expériences En Laboratoire
FMBP has several advantages and limitations for lab experiments. One of the advantages of FMBP is that it has potent anticancer activity against various cancer cell lines, which makes it a promising candidate for cancer therapy. Another advantage of FMBP is that it has been shown to have minimal toxicity in normal cells, which is critical for developing safe and effective cancer therapies. One of the limitations of FMBP is that it has poor solubility in aqueous solutions, which makes it challenging to administer in vivo. Another limitation of FMBP is that it has poor stability in the presence of light and air, which requires special handling and storage conditions.
Orientations Futures
There are several future directions for FMBP research. One potential direction is to optimize the synthesis method to improve the yield and purity of FMBP. Another potential direction is to develop novel formulations of FMBP that improve its solubility and stability in aqueous solutions. Another potential direction is to investigate the potential of FMBP as a combination therapy with other anticancer agents. Finally, further studies are needed to determine the safety and efficacy of FMBP in human clinical trials.
Méthodes De Synthèse
The synthesis of FMBP involves several steps that require specific reagents and conditions. The first step involves the reaction of 4-fluorobenzaldehyde with 2-amino-phenol to form 2-(4-fluorophenyl)-1,3-benzoxazole. The second step involves the reaction of this intermediate with paraformaldehyde to form 2-(4-fluorophenyl)-1,3-benzoxazol-5-ylmethyl alcohol. The third step involves the reaction of this intermediate with 4-chlorobenzoic acid and p-toluenesulfonic acid to form FMBP. This synthesis method has been optimized to produce high yields of FMBP with minimal impurities.
Applications De Recherche Scientifique
FMBP has been extensively studied for its potential applications in various fields. One of the most promising applications of FMBP is in the field of cancer research. Studies have shown that FMBP has potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer cells. FMBP has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the NF-κB pathway. FMBP has also been shown to inhibit cancer cell migration and invasion, which are critical steps in cancer metastasis.
Propriétés
IUPAC Name |
[4-[[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]phenyl] 4-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H16ClFN2O3/c28-20-7-3-19(4-8-20)27(32)33-23-12-1-17(2-13-23)16-30-22-11-14-25-24(15-22)31-26(34-25)18-5-9-21(29)10-6-18/h1-16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJMYTMUFLTQTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)F)OC(=O)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H16ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 7-cyclopropyl-1-methyl-3-{2-[(4-methylbenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5034930.png)
![cyclohexyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5034947.png)
![N~1~-(3-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5034960.png)


![6-{[(2,3,3-trichloro-2-propen-1-yl)oxy]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5034976.png)

![N-(4-methoxyphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B5034984.png)
![[1-(4-chlorophenyl)-1H-1,2,3-triazol-5-yl]acetic acid](/img/structure/B5034994.png)
![2-[5-(2-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5035011.png)
![2-(4-ethylphenoxy)-N-[2,2,2-trichloro-1-({[(4-chlorophenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B5035017.png)
![N-{1-[1-(2-methylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5035025.png)
![N-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-1-methyl-4-piperidinamine](/img/structure/B5035028.png)